molecular formula C29H24O4 B14938377 1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Katalognummer: B14938377
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: LVCBKIPLFQKWGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C29H24O4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 6H-benzo[c]chromen-6-one with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

    Oxidation: Quinones.

    Reduction: Reduced benzo[c]chromen-6-one derivatives.

    Substitution: Alkyl-substituted benzo[c]chromen-6-one derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

    1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one: Similar structure but with a different methyl group position.

    1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one: Contains a chlorine substituent instead of a methyl group.

    3-[(3,5-dimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: Features methoxy groups instead of methyl groups.

Eigenschaften

Molekularformel

C29H24O4

Molekulargewicht

436.5 g/mol

IUPAC-Name

1,3-bis[(3-methylphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C29H24O4/c1-19-7-5-9-21(13-19)17-31-23-15-26(32-18-22-10-6-8-20(2)14-22)28-24-11-3-4-12-25(24)29(30)33-27(28)16-23/h3-16H,17-18H2,1-2H3

InChI-Schlüssel

LVCBKIPLFQKWGZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=CC(=C5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.